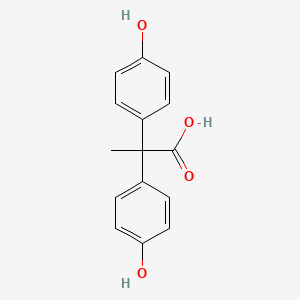
2,2-Bis(4-hydroxyphenyl)propanoic acid
概要
説明
2,2-Bis(4-hydroxyphenyl)propanoic acid, also known as bisphenol A (BPA), is an organic compound with the molecular formula C15H14O4. It is a type of bisphenol, which is a group of chemical compounds with two hydroxyphenyl functionalities. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer products such as water bottles, food containers, and thermal paper .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Bis(4-hydroxyphenyl)propanoic acid is typically synthesized through the condensation reaction of acetone with phenol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and involves the following steps:
Condensation Reaction: Acetone reacts with two equivalents of phenol in the presence of an acid catalyst to form 2,2-bis(4-hydroxyphenyl)propane.
Oxidation: The resulting 2,2-bis(4-hydroxyphenyl)propane is then oxidized to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous stirring and controlled temperature to ensure efficient conversion of reactants to the desired product .
化学反応の分析
Types of Reactions
2,2-Bis(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The hydroxy groups can undergo substitution reactions with various reagents to form ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, ethers, and esters. These products have various applications in different fields .
科学的研究の応用
2,2-Bis(4-hydroxyphenyl)propanoic acid has numerous scientific research applications, including:
Chemistry: It is used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: The compound is studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: Research is conducted on its potential health effects and its role in various diseases.
Industry: It is used in the manufacture of consumer products, coatings, adhesives, and flame retardants
作用機序
The mechanism of action of 2,2-bis(4-hydroxyphenyl)propanoic acid involves its interaction with estrogen receptors in the body. The compound mimics the structure of natural estrogens and binds to estrogen receptors, leading to various biological effects. This interaction can disrupt normal hormonal functions and has been linked to various health issues, including reproductive and developmental problems .
類似化合物との比較
Similar Compounds
Bisphenol S (BPS): Similar in structure but with a sulfone group instead of a propane group.
Bisphenol F (BPF): Contains a methylene bridge instead of a propane group.
Bisphenol AF (BPAF): Contains a trifluoromethyl group instead of a methyl group
Uniqueness
2,2-Bis(4-hydroxyphenyl)propanoic acid is unique due to its widespread use and significant impact on both industrial applications and human health. Its ability to mimic estrogen and disrupt endocrine functions sets it apart from other similar compounds .
特性
IUPAC Name |
2,2-bis(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(14(18)19,10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,16-17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSOBSAHZIXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045001 | |
| Record name | 2,2-Bis(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92549-67-2 | |
| Record name | 2,2-Bis(4-hydroxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92549-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(4-hydroxyphenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092549672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-BIS(4-HYDROXYPHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ8S28J5WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
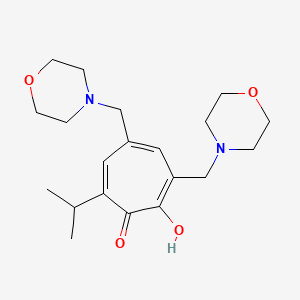
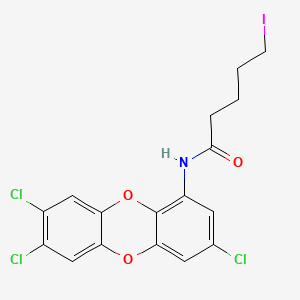

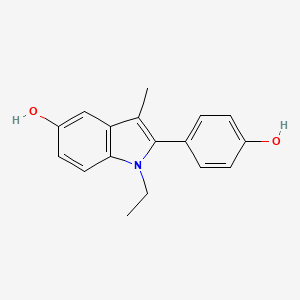
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol](/img/structure/B1206671.png)
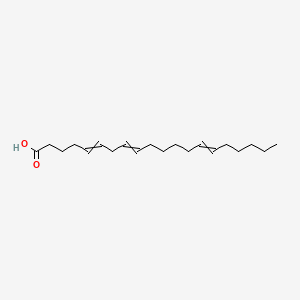
![(3aS,4S,7R,7aR)-7-hydroxy-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B1206674.png)


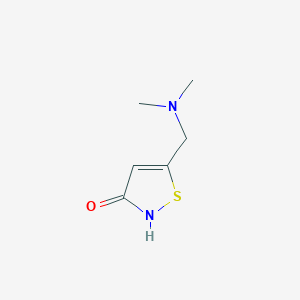
![5-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1206681.png)
![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)
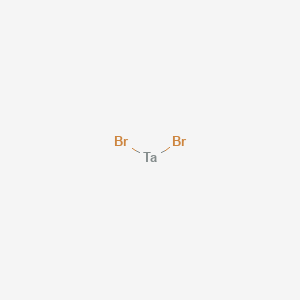
![4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1206689.png)
